(1,2,3,4-TEtrahydroisoquinolin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is a boronic acid derivative that features a tetrahydroisoquinoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid typically involves the reaction of tetrahydroisoquinoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its boron moiety to a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but lacking the boronic acid moiety.
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-5-yl)boronic acid is unique due to its combination of the tetrahydroisoquinoline scaffold and boronic acid functionality. This dual feature allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H12BNO2 |
---|---|
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11-13H,4-6H2 |
InChI-Schlüssel |
NVNCCLDWWOIZMX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2CCNCC2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.